

YL5084: A Comparative Analysis of its Cross-Reactivity Profile

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Compound of Interest

Compound Name: YL5084

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For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity and selectivity of **YL5084**, a covalent inhibitor of c-Jun N-terminal kinase (JNK). The performance of **YL5084** is evaluated against other known JNK inhibitors, supported by experimental data to inform strategic decisions in drug discovery and development.

YL5084 has been identified as a potent and selective covalent inhibitor targeting JNK2 and JNK3 isoforms over JNK1.^{[1][2][3][4]} This selectivity is noteworthy within the mitogen-activated protein kinase (MAPK) family, where high sequence homology in the ATP-binding pocket often presents a significant challenge for developing isoform-specific inhibitors.^{[2][4]} Understanding the cross-reactivity profile of **YL5084** is crucial for interpreting its biological effects and predicting potential off-target liabilities.

Selectivity Profile of YL5084

YL5084 was developed through systematic modification of JNK-IN-8, a pan-JNK inhibitor.^[1] It demonstrates a significant preference for JNK2 and JNK3, forming a covalent bond with a conserved cysteine residue (Cys116 in JNK2).^{[2][3][4]} The key selectivity metric, the ratio of the rate of inactivation over the inhibitor concentration at half-maximal inactivation rate ($k_{\text{inact}}/K_{\text{I}}$), was found to be 20-fold higher for JNK2 compared to JNK1.^{[2][3][4]}

While highly selective within the JNK family, studies have indicated that **YL5084** exhibits JNK2-independent antiproliferative effects in multiple myeloma cells, suggesting the existence of additional, off-target interactions that contribute to its cellular activity.^{[2][3][4]}

Comparative Kinase Inhibitor Profiling

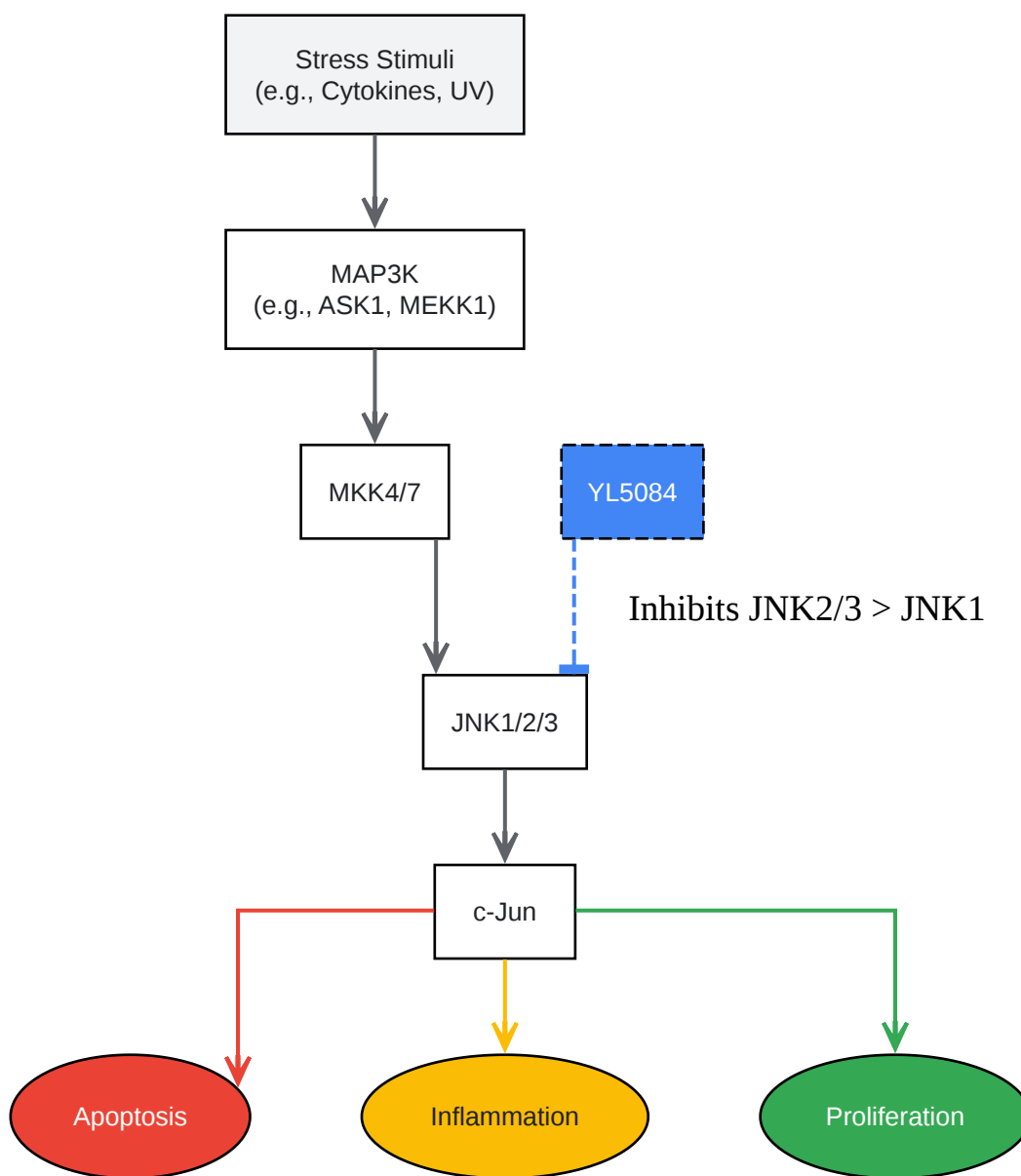
To provide a comprehensive understanding of its specificity, the cross-reactivity of **YL5084** can be compared with other well-characterized JNK inhibitors, such as the pan-JNK inhibitor JNK-IN-8 and the reversible, ATP-competitive inhibitor SP600125.

Inhibitor	JNK1 IC ₅₀ (nM)	JNK2 IC ₅₀ (nM)	JNK3 IC ₅₀ (nM)	Key Off-Targets
YL5084	-	-	-	Undisclosed off-targets contributing to antiproliferative effects[2][3][4]
JNK-IN-8	4.7[5][6]	18.7[5][6]	1[5][6]	Highly selective for JNKs in a panel of over 400 kinases[7][8][9]
SP600125	40[10][11][12]	40[10][11][12]	90[10][11][12]	MKK4, MKK3, MKK6, PKB, PKCα, Aurora kinase A, FLT3, TRKA[12]

Note: Specific IC₅₀ values for **YL5084** against the JNK isoforms were not publicly available in the reviewed literature. The selectivity is primarily described by the k_{inact}/K_I ratio.

Signaling Pathway Context

The c-Jun N-terminal kinases are key components of the MAPK signaling pathway, which is activated by various cellular stresses and inflammatory cytokines. This pathway plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation. The differential roles of JNK isoforms, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival, underscore the importance of developing isoform-selective inhibitors like **YL5084**. [2][4]



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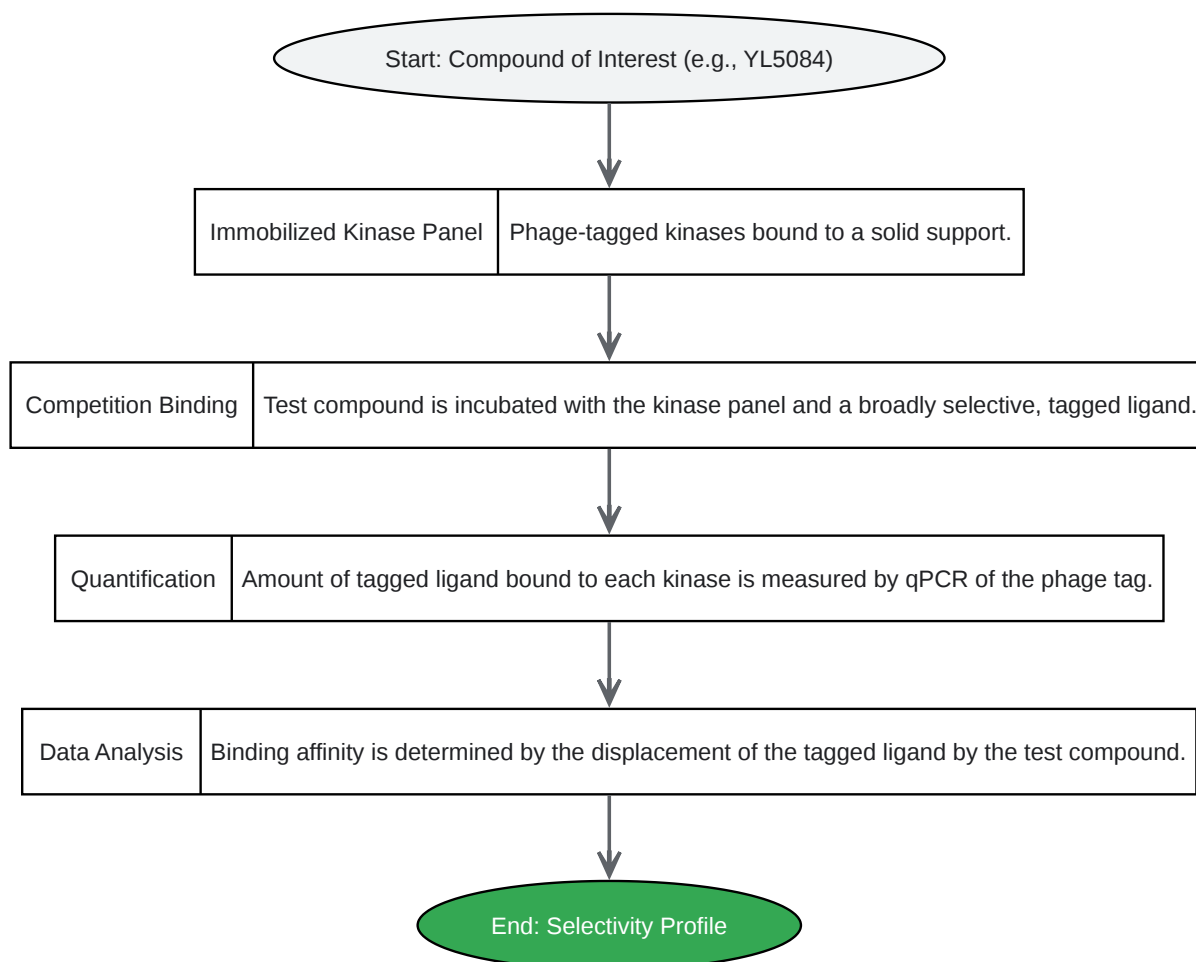
Caption: Simplified JNK signaling pathway and the inhibitory action of **YL5084**.

Experimental Methodologies

The following protocols are representative of the key experiments used to characterize the cross-reactivity of kinase inhibitors.

KinomeScan™ Selectivity Profiling

This competition binding assay is utilized to quantitatively measure the interactions between a test compound and a large panel of human kinases.



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